(3-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide is a chemical compound with the molecular formula C14H13ClN4 It is characterized by the presence of a chlorobenzyl group attached to a dimethylpyrimidinyl cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide typically involves the reaction of 3-chlorobenzyl chloride with 4,6-dimethylpyrimidin-2-yl cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using water or isopropanol as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanamide group to amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted benzyl compounds, and various heterocyclic compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (3-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The cyanamide group can act as a nucleophile, participating in various biochemical reactions. The chlorobenzyl and dimethylpyrimidinyl moieties contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide
- (4-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide
- (3-Bromobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide
Uniqueness
(3-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide is unique due to the specific positioning of the chlorine atom on the benzyl group, which influences its reactivity and interaction with other molecules. This positional specificity can result in different biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
524057-37-2 |
---|---|
Molecular Formula |
C14H13ClN4 |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
(3-chlorophenyl)methyl-(4,6-dimethylpyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C14H13ClN4/c1-10-6-11(2)18-14(17-10)19(9-16)8-12-4-3-5-13(15)7-12/h3-7H,8H2,1-2H3 |
InChI Key |
KSZVCRHOAJZJIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CC2=CC(=CC=C2)Cl)C#N)C |
solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.